3-(Propan-2-yloxycarbonylamino)benzoic acid

Description

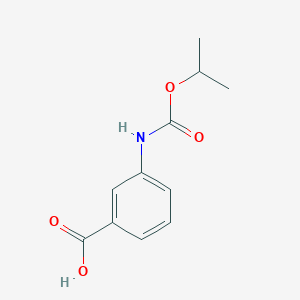

3-(Propan-2-yloxycarbonylamino)benzoic acid is a benzoic acid derivative featuring a propan-2-yloxycarbonylamino (-NHCOOCH(CH₃)₂) substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol. This compound is characterized by its dual functional groups: the carboxylic acid moiety enhances solubility in polar solvents, while the bulky isopropyloxycarbonyl (Boc-like) group provides steric hindrance, influencing its reactivity and stability.

The compound’s applications span organic synthesis and pharmaceutical research, where it serves as an intermediate for constructing complex molecules or protecting amino groups during multi-step reactions.

Properties

CAS No. |

14357-53-0 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

3-(propan-2-yloxycarbonylamino)benzoic acid |

InChI |

InChI=1S/C11H13NO4/c1-7(2)16-11(15)12-9-5-3-4-8(6-9)10(13)14/h3-7H,1-2H3,(H,12,15)(H,13,14) |

InChI Key |

YQZCBYMQSLHUAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxycarbonylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxycarbonylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The propan-2-yloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Propan-2-yloxycarbonylamino)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxycarbonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(Propan-2-yloxycarbonylamino)benzoic acid becomes evident when compared to analogous benzoic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Substituent Effects on Reactivity and Stability: The tert-butyloxycarbonylamino group in 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid provides steric protection, reducing undesired side reactions during synthesis . In contrast, the smaller isopropyl group in the parent compound may increase susceptibility to hydrolysis. Halogen substituents (Cl, F) in derivatives like the above enhance electrophilicity, making them reactive partners in cross-coupling reactions .

Bioactivity and Pharmacological Potential: 3-(Isobutyrylamino)benzoic acid exhibits unique bioactivity due to its branched acyl group, which improves membrane permeability compared to the linear propan-2-yloxycarbonylamino group .

Industrial and Research Utility: Chloro- and methyl-substituted derivatives (e.g., 3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid) are prioritized in crystallography due to their high purity and predictable crystallization behavior . The parent compound’s lack of halogens or bulky groups makes it a versatile scaffold for introducing diverse functional groups in combinatorial chemistry.

Biological Activity

3-(Propan-2-yloxycarbonylamino)benzoic acid, also known by its chemical structure C10H13NO3, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- IUPAC Name : this compound

This structure features an aromatic ring substituted with a propan-2-yloxycarbonylamino group, which is critical for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have been shown to inhibit bacterial growth through mechanisms involving the inhibition of bacterial gyrase and topoisomerase IV, which are essential for DNA replication in bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Gram-positive and Gram-negative bacteria |

| Cystobactamid CN-DM-861 | 0.5 | Pseudomonas aeruginosa |

| Cystobactamid CN-CC-861 | 0.25 | Enterococci and Staphylococci |

2. Anti-inflammatory Properties

The compound's structural similarity to salicylic acid derivatives suggests potential anti-inflammatory effects. Salicylic acid is known for its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . Preliminary studies indicate that this compound may exhibit similar COX-inhibitory activity, although specific IC50 values are yet to be established.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By mimicking natural substrates, the compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Interaction with Receptors : The compound may interact with specific receptors involved in pain signaling and inflammation, similar to other benzoic acid derivatives.

Case Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of various benzoic acid derivatives was evaluated against clinical isolates of resistant bacterial strains. The results demonstrated that compounds with structural similarities to this compound showed promising activity against multidrug-resistant strains, suggesting potential as a therapeutic agent in antibiotic resistance scenarios .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of salicylic acid derivatives, highlighting their role in COX inhibition and subsequent reduction in inflammatory markers. While specific data on this compound was limited, the findings suggest avenues for further research into its anti-inflammatory properties .

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent. Initial toxicity assessments indicate that while related compounds may exhibit some degree of gastric toxicity, further studies are required to establish a comprehensive safety profile for this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.